2-Bromobenzenesulfonyl chloride

Description

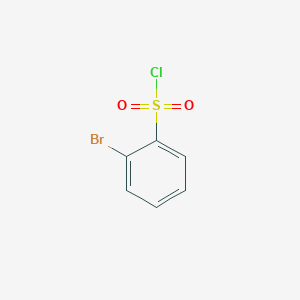

Structure

3D Structure

Properties

IUPAC Name |

2-bromobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPWGZNNRSQPBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00951644 | |

| Record name | 2-Bromobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2905-25-1 | |

| Record name | 2-Bromobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzenesulfonyl chloride is a pivotal chemical intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its utility stems from the reactive sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of nucleophiles, including amines, alcohols, and phenols. This reactivity allows for the facile introduction of the 2-bromobenzenesulfonyl moiety into diverse molecular scaffolds, leading to the synthesis of a wide array of sulfonamides and sulfonate esters. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its role as a building block in the creation of molecules with potential biological activity.

Chemical and Physical Properties

This compound, with the CAS number 2905-25-1 , is a solid at room temperature.[1][2] It is crucial to handle this compound with appropriate safety precautions due to its corrosive nature.[2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 2905-25-1 | [1][2] |

| Molecular Formula | C₆H₄BrClO₂S | [1] |

| Molecular Weight | 255.52 g/mol | [1][2] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 49-52 °C | [1][2] |

| Boiling Point | 98-100 °C at 0.5 mmHg | |

| Density | No data available | |

| Solubility | Reacts with water | |

| InChI Key | VFPWGZNNRSQPBT-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC=C(C(=C1)Br)S(=O)(=O)Cl |

Safety Information

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

| Hazard Statement | GHS Pictogram |

| H314: Causes severe skin burns and eye damage | GHS05 (Corrosion) |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 2-bromoaniline (B46623). The general workflow involves diazotization of the aniline, followed by a sulfonyl chlorination reaction.

Synthesis of this compound from 2-bromoaniline.

Experimental Protocol: Synthesis from 2-Bromoaniline

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2-Bromoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(II) Chloride (CuCl₂)

-

Ice

-

Water

Procedure:

-

Diazotization:

-

Suspend 2-bromoaniline in a mixture of concentrated HCl and water.

-

Cool the suspension to -5 to 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sulfonyl Chlorination:

-

In a separate flask, prepare a solution of copper(II) chloride in a suitable solvent and saturate it with sulfur dioxide gas.

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ solution with vigorous stirring. Nitrogen gas will evolve.

-

Continue stirring for 1-2 hours at room temperature.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization or distillation under reduced pressure.

-

Key Reactions and Applications

This compound is a versatile reagent for the synthesis of various organic compounds, primarily sulfonamides and sulfonate esters. These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines in the presence of a base yields the corresponding sulfonamides.

References

Spectroscopic Analysis of 2-Bromobenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 2-Bromobenzenesulfonyl chloride. The information presented is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data

The following tables summarize the available ¹H and ¹³C NMR data for this compound. Due to the limited availability of public spectral data, the ¹H NMR data is compiled from multiple sources, and specific ¹³C NMR data was not available in the public domain at the time of this review.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Protons | Source |

| 8.23–8.12 | Multiplet | 1H | [1] |

| 7.91–7.79 | Multiplet | 1H | [1] |

| 7.64–7.49 | Multiplet | 2H | [1] |

Note: The assignments of the specific aromatic protons are not definitively provided in the source. A detailed 2D NMR analysis would be required for unambiguous assignment.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| Data not publicly available | - |

Experimental Protocols

A general experimental protocol for the acquisition of NMR spectra of aromatic sulfonyl chlorides, like this compound, is provided below. This protocol is based on standard laboratory practices.

1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

-

Cap the NMR tube and gently agitate the sample until the solid is completely dissolved.

-

If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

2. NMR Instrument Parameters

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30')

-

Number of Scans: 16-64 (depending on concentration)

-

Acquisition Time: ~2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-16 ppm

-

Temperature: 298 K

For ¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30')

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-220 ppm

-

Temperature: 298 K

3. Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is typically set to 7.26 ppm for ¹H spectra and 77.16 ppm for ¹³C spectra.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J-values) in the ¹H spectrum to deduce the connectivity of the protons.

Visualization of Molecular Structure and NMR Data Workflow

The following diagrams illustrate the molecular structure of this compound and a typical workflow for its NMR analysis.

Caption: Molecular structure of this compound.

Caption: A generalized workflow for NMR analysis.

References

2-Bromobenzenesulfonyl chloride molecular weight and formula

An In-depth Technical Guide to 2-Bromobenzenesulfonyl Chloride for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, an important organic intermediate with significant applications in medicinal chemistry and drug development. This document details its chemical and physical properties, experimental protocols for its synthesis, and its role in the synthesis of biologically active compounds.

Core Chemical and Physical Properties

This compound, also known as o-bromobenzenesulfonyl chloride, is a reactive compound widely utilized in organic synthesis.[1] Its key properties are summarized in the table below for easy reference.

| Property | Data | Reference |

| Molecular Formula | C6H4BrClO2S | [2][3] |

| Molecular Weight | 255.52 g/mol | [2] |

| CAS Number | 2905-25-1 | [2] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 49-52 °C | |

| Boiling Point | 117 °C @ 2.5 mmHg | |

| Solubility | Reacts with water | [5][6] |

Applications in Research and Drug Development

The reactivity of the sulfonyl chloride group makes this compound a valuable reagent in the synthesis of various organic compounds.[7] It is particularly noted for its use in:

-

Sulfonamide Synthesis: It is a key building block for creating sulfonamides, a class of compounds with a wide range of pharmaceutical applications.[8][9]

-

Intermediate for Biologically Active Molecules: This compound has been utilized in the synthesis of potential drug candidates, including angiotensin II AT1/AT2 receptor antagonists and endothelin receptor antagonists.[1]

-

Synthesis of Insecticides: It serves as an intermediate in the production of biologically active insecticides.[1]

-

Organic Synthesis: It is used in the preparation of 2-bromobenzenesulfonic acid phenyl ester and chiral 2-(p-toluenesulfinyl)benzenesulfonamide.[8][9]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are two detailed protocols.

Synthesis from o-Bromophenylthiol

This method involves the direct chlorination of o-bromophenylthiol.

Materials:

-

o-bromophenylthiol

-

Dichloromethane

-

Chlorine gas

-

5% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

In a 250ml three-necked flask, combine o-bromophenylthiol (18.9g, 0.1mol), 75ml of water, and 75ml of dichloromethane.[1]

-

Stir the mixture and maintain the temperature between 5-10°C while passing chlorine gas through it for 1 hour.[1]

-

After the reaction is complete, dilute the mixture with 300ml of dichloromethane.[1]

-

Wash the organic layer with a cold 5% sodium bicarbonate solution (2 x 50ml) followed by water (3 x 100ml).[1]

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield a yellow solid.[1]

Synthesis via Diazotization of 2-Aminobenzenesulfonic Acid

This synthetic route involves the diazotization of 2-aminobenzenesulfonic acid, followed by a Sandmeyer-type reaction and chlorosulfonation.[10]

Figure 2: General workflow for sulfonamide synthesis.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H4BrClO2S | CID 520403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. A13645.14 [thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. CN117551005A - Synthesis method of this compound and derivatives thereof - Google Patents [patents.google.com]

- 8. 2-Bromobenzenesulphonyl chloride | 2905-25-1 [chemicalbook.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. Studies on synthesis of this compound | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Safe Handling of 2-Bromobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-bromobenzenesulfonyl chloride (CAS No. 2905-25-1), a key reagent in organic synthesis. Due to its corrosive and water-reactive nature, strict adherence to safety protocols is essential to mitigate risks in the laboratory and during drug development processes.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior and for designing safe experimental and storage conditions.

| Property | Value |

| CAS Number | 2905-25-1[1] |

| Molecular Formula | C₆H₄BrClO₂S[1] |

| Molecular Weight | 255.52 g/mol [1] |

| Appearance | White to pale yellow or cream crystalline powder or fused solid[2][3] |

| Melting Point | 49-52 °C (lit.)[2] |

| Boiling Point | 98-100 °C at 0.5 torr[2] |

| Flash Point | 127-128 °C at 2.4mm[2] |

| Sensitivity | Moisture Sensitive[2] |

Hazard Identification and Personal Protective Equipment (PPE)

Hazard Statement: Causes severe skin burns and eye damage.[1] Contact with water liberates toxic gas.

Due to its hazardous properties, the following personal protective equipment (PPE) is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., neoprene or nitrile rubber).

-

Skin and Body Protection: A lab coat, and for larger quantities or when there is a risk of splashing, a chemical-resistant apron and boots should be worn.

-

Respiratory Protection: For operations that may generate dust or fumes, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is required.

Experimental Protocols

General Handling and Storage

Handling:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin, eyes, and clothing.

-

Keep away from water and moisture, as it reacts to produce toxic gas.

-

Use spark-proof tools and explosion-proof equipment if there is a risk of dust explosion.

Storage:

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2]

-

Store under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and water.

Quenching Protocol for Excess this compound

This protocol is for the safe quenching of excess this compound from a reaction mixture.

Materials:

-

Reaction mixture containing excess this compound

-

Inert organic solvent (e.g., dichloromethane (B109758) or toluene)

-

Ice bath

-

Stir plate and stir bar

-

Dropping funnel

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Ensure the reaction vessel is in an ice bath to maintain a low temperature.

-

If the reaction was run neat, dilute the mixture with an inert organic solvent to help dissipate heat during the quench.

-

Slowly add the saturated aqueous sodium bicarbonate solution dropwise to the cooled and stirred reaction mixture via a dropping funnel. Caution: This is an exothermic reaction and will release gas (carbon dioxide). The addition must be slow to control the reaction rate.

-

Continue the slow addition until gas evolution ceases.

-

Allow the mixture to slowly warm to room temperature while continuing to stir.

-

Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

Laboratory Spill Cleanup Procedure

This protocol outlines the steps for cleaning up a small-scale laboratory spill of this compound. For large spills, evacuate the area and contact emergency services.

Materials:

-

Full PPE (see section 2)

-

Inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent for corrosive solids)[4]

-

Soda ash or sodium bicarbonate for neutralization[4]

-

Plastic scoop and dustpan (spark-proof)

-

Heavy-duty plastic bags for waste disposal

-

Hazardous waste labels

Procedure:

-

Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

-

Don PPE: Put on all required personal protective equipment.

-

Contain the Spill: If it is a solid, prevent it from spreading. If it is a molten liquid, create a dike around the spill with an inert absorbent material.[4]

-

Neutralize and Absorb:

-

Carefully cover the spill with soda ash or sodium bicarbonate to neutralize the acidic nature of the compound.[4]

-

Once neutralized (check with pH paper if moisture is present, aiming for a neutral pH), cover the mixture with an inert absorbent material.

-

-

Collect the Residue:

-

Using a plastic scoop and dustpan, carefully collect the absorbed and neutralized material.[4] Avoid creating dust.

-

Place the collected waste into a heavy-duty plastic bag.

-

-

Decontaminate the Area:

-

Wipe the spill area with a damp cloth or sponge. Be mindful that residual material will react with water.

-

Place all contaminated cleaning materials into the waste bag.

-

-

Dispose of Waste:

-

Seal the waste bag, label it as hazardous waste with the chemical name, and arrange for proper disposal according to your institution's guidelines.

-

Visualized Workflows

The following diagrams illustrate the logical flow for handling a spill and responding to an exposure incident.

Caption: Workflow for Handling a this compound Spill.

Caption: First Aid Response to this compound Exposure.

First Aid Measures

Immediate action is critical in the event of exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or foam. DO NOT USE WATER , as it reacts with the substance to produce toxic gas.

-

Specific Hazards: Emits toxic fumes under fire conditions, including hydrogen bromide, hydrogen chloride, and sulfur oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

This technical guide is intended to provide essential safety information. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before handling this compound. Proper training and adherence to these protocols are paramount for the safety of all laboratory personnel.

References

- 1. This compound | C6H4BrClO2S | CID 520403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromobenzenesulphonyl chloride CAS#: 2905-25-1 [amp.chemicalbook.com]

- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. qmul.ac.uk [qmul.ac.uk]

- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to the Stability and Storage of 2-Bromobenzenesulfonyl Chloride

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-bromobenzenesulfonyl chloride, a crucial building block in organic synthesis. Understanding its reactivity and proper handling is essential for ensuring experimental reproducibility and safety.

Core Stability Profile

This compound is a reactive compound, with its stability primarily influenced by moisture.[1][2] It is classified as moisture-sensitive, and contact with water leads to the liberation of toxic gases.[1][2] This reactivity is a key consideration for its handling and storage. The compound is a solid, appearing as a white to light yellow or brown crystalline powder.[2][3][4]

The primary mode of degradation is hydrolysis, where the sulfonyl chloride group reacts with water to form the corresponding sulfonic acid and hydrochloric acid. This decomposition can be accelerated by heat.[5] While slight discoloration upon storage may not significantly impact all applications, significant darkening can indicate decomposition, potentially affecting the purity and reactivity of the material.[5] For sensitive applications, using a fresh, colorless reagent is recommended.[5]

Hazardous decomposition products resulting from degradation or combustion include carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, chlorine, sulfur oxides, bromine, and hydrogen chloride gas.[1][2]

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, adherence to specific storage and handling conditions is critical.

Storage Conditions

The consensus from safety data sheets and chemical suppliers points to the following storage recommendations:

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture.[1][2][3][4][6]

-

Temperature: A cool environment is recommended. Specific temperature ranges cited include room temperature[6] and refrigerated conditions at 2-8°C.[3][4]

-

Container: Keep in a tightly closed, well-sealed container to prevent moisture ingress.[1][2][7] Store in a corrosive-resistant container with a resistant inner liner.

-

Location: The storage area should be dry, cool, and well-ventilated.[1][2][7] It is also designated as a corrosives area.[1][2]

-

Incompatible Materials: Store away from incompatible materials to prevent hazardous reactions.[1][2]

Incompatible Materials

To prevent dangerous reactions and maintain the chemical's integrity, avoid contact with the following:

Quantitative Data Summary

| Property | Value | Citations |

| CAS Number | 2905-25-1 | [1][3] |

| Molecular Formula | C6H4BrClO2S | [6][8] |

| Molecular Weight | 255.52 g/mol | [6][9] |

| Appearance | White to Gray to Brown powder to crystal | |

| Slightly yellow crystalline powder | [3][4] | |

| Melting Point | 49-52 °C | [2][3] |

| Boiling Point | 98-100°C @ 0.5 torr | [3][4] |

| Storage Temperature | Room temperature | [6] |

| Under inert gas (nitrogen or Argon) at 2-8°C | [3][4] | |

| Key Sensitivities | Moisture Sensitive | [2][3][4] |

Visualizing Storage and Handling Logic

The following diagram illustrates the critical decision-making process and necessary precautions for the safe storage and handling of this compound.

Experimental Protocol: Assessment of Hydrolytic Stability

This protocol provides a general framework for assessing the stability of this compound against hydrolysis.

Objective: To quantify the rate of hydrolysis of this compound under controlled conditions.

Materials:

-

This compound

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

pH 7.0 Buffer solution

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

-

Thermostatted reaction vessel

-

Magnetic stirrer and stir bar

-

Micropipettes

-

Volumetric flasks

-

Autosampler vials

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution with acetonitrile.

-

Reaction Setup: In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25°C), place a known volume of a buffered aqueous solution (e.g., pH 7.0) or a mixture of acetonitrile and water to ensure solubility.

-

Initiation of Reaction: At time zero (t=0), add a small, known volume of the this compound stock solution to the reaction vessel with vigorous stirring.

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume of cold acetonitrile to stop further hydrolysis.

-

HPLC Analysis: Analyze the quenched samples and the calibration standards by HPLC. The mobile phase and detection wavelength should be optimized for the separation and detection of this compound and its sulfonic acid hydrolysis product.

-

Data Analysis: Construct a calibration curve from the standard solutions. Use this curve to determine the concentration of this compound remaining at each time point. Plot the concentration of this compound versus time to determine the rate of hydrolysis.

References

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 2-Bromobenzenesulphonyl chloride CAS#: 2905-25-1 [amp.chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 2905-25-1|2-Bromobenzenesulphonyl chloride|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. This compound | C6H4BrClO2S | CID 520403 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of 2-Bromobenzenesulfonyl Chloride in Accelerating Early-Stage Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of early-stage drug discovery, the identification and optimization of novel molecular scaffolds are paramount to the successful development of new therapeutic agents. 2-Bromobenzenesulfonyl chloride has emerged as a versatile and highly valuable building block, primarily due to its ability to readily form sulfonamide derivatives. The sulfonamide functional group is a well-established pharmacophore present in a wide array of approved drugs, exhibiting diverse biological activities. The presence of the bromine atom at the ortho position of the benzenesulfonyl chloride moiety offers a key site for further chemical modification through cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the applications of this compound in drug discovery, with a focus on its use in the synthesis of kinase and carbonic anhydrase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is crucial for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrClO₂S | [1] |

| Molecular Weight | 255.52 g/mol | [1] |

| Appearance | Slightly yellow crystalline powder | [2] |

| Melting Point | 49-52 °C | [3] |

| Boiling Point | 98-100 °C at 0.5 torr | [2] |

| SMILES | C1=CC=C(C(=C1)S(=O)(=O)Cl)Br | [1] |

| InChIKey | VFPWGZNNRSQPBT-UHFFFAOYSA-N | [1] |

Core Application: Sulfonamide Synthesis

The primary application of this compound in drug discovery is the synthesis of 2-bromobenzenesulfonamides. This is typically achieved through the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct.[4] The resulting sulfonamides can then be evaluated for their biological activity or further modified at the bromine position.

General Experimental Protocol for Sulfonamide Synthesis

This protocol outlines a general procedure for the synthesis of N-substituted-2-bromobenzenesulfonamides.

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Pyridine (B92270) or triethylamine (B128534) (TEA) as a base

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0-1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add the base (e.g., pyridine or TEA, 1.5-2.0 equivalents) to the amine solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes with vigorous stirring.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-18 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.

Representative Reaction Yields

| Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) | Reference |

| Benzenesulfonyl chloride | Aniline | Pyridine | - | 100 | [5] |

| 4-Nitrobenzenesulfonyl chloride | Aniline | Pyridine | - | 100 | [5] |

| Benzenesulfonyl chloride | Aniline | TEA | THF | 86 | [5] |

| Benzenesulfonyl chloride | Aniline | Et₂O | - | 85 | [5] |

| 2-Chloro-6,7-dimethoxyquinazolin-4-amine | Various aryl/heteroaryl sulfonyl chlorides | NaH | DMF/THF | 72-96 | [5] |

Application in Kinase Inhibitor Discovery

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[6] Sulfonamide-containing compounds have been successfully developed as kinase inhibitors. The 2-bromobenzenesulfonamide (B1273658) scaffold can be utilized to synthesize libraries of potential kinase inhibitors, where the bromine atom allows for diversification to explore the chemical space around the kinase active site.

Targeted Kinase Signaling Pathways

Derivatives of this compound can be designed to target various kinases involved in pathological signaling cascades. Two such important pathways are the p38 MAP Kinase and Spleen Tyrosine Kinase (Syk) pathways.

Caption: p38 MAP Kinase signaling pathway and the point of inhibition.

Caption: Syk signaling pathway and the point of inhibition.

Kinase Inhibitory Activity

| Kinase Target | Inhibitor Scaffold | IC₅₀ (nM) | Reference |

| p38α | Benzophenone | 14 | [7] |

| p38α | Pyridinoyl benzimidazole | 21 | [7] |

| Abl | Pyrazolo[4,3-e][2][8][9]triazine sulfonamide | low µM | [6] |

| BRAFV600E | N-(thiophen-2-yl) benzamide (B126) derivative | 630 | [10] |

| Syk | Picolinamide | 0.06 | [11] |

General Protocol for a Kinase Inhibition Assay

A variety of assay formats can be used to determine the inhibitory activity of compounds against a specific kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

-

Recombinant human kinase of interest

-

Specific peptide substrate for the kinase

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

Test compounds (dissolved in DMSO)

-

Luminescent kinase assay reagent (e.g., Kinase-Glo®)

-

384-well white microplate

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Plating: Add the test compounds at various concentrations to the wells of the 384-well plate. Include control wells with DMSO only.

-

Enzyme Addition: Add the kinase enzyme to all wells except for the "no enzyme" control.

-

Reaction Initiation: Add the substrate/ATP mixture to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Detection: Add the luminescent kinase assay reagent to all wells to stop the reaction and generate a luminescent signal.

-

Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Application in Carbonic Anhydrase Inhibitor Discovery

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[9] They are established drug targets for various conditions, including glaucoma, epilepsy, and cancer.[9] Sulfonamides are the classical inhibitors of CAs, binding to the zinc ion in the active site.

Carbonic Anhydrase Inhibition Mechanism

The sulfonamide group of the inhibitor coordinates to the zinc ion in the active site of the carbonic anhydrase, displacing a water molecule or hydroxide (B78521) ion that is essential for the catalytic activity.

References

- 1. scilit.com [scilit.com]

- 2. Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Substituted Aryl Sulphonamides as Potential Anti-Alzheimer's Agents: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cbijournal.com [cbijournal.com]

- 6. researchgate.net [researchgate.net]

- 7. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN117551005A - Synthesis method of this compound and derivatives thereof - Google Patents [patents.google.com]

Unlocking Potential: A Technical Guide to the Research Applications of 2-Bromobenzenesulfonyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzenesulfonyl chloride is a versatile bifunctional reagent that has garnered significant attention in synthetic chemistry, medicinal chemistry, and materials science. Its unique structure, featuring a reactive sulfonyl chloride group and a synthetically adaptable brominated aromatic ring, allows for the construction of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the research applications of this compound derivatives, focusing on their synthesis, biological activities, and potential in the development of novel therapeutic agents and functional materials.

Core Synthetic Applications

This compound serves as a fundamental building block for the synthesis of a variety of organic compounds, primarily through two main reaction pathways: sulfonamide formation and cross-coupling reactions.

Sulfonamide Synthesis

The most prevalent application of this compound is in the synthesis of N-substituted 2-bromobenzenesulfonamides. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone in medicinal chemistry for the generation of diverse compound libraries for biological screening.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-2-bromobenzenesulfonamides

This protocol outlines a general procedure for the synthesis of N-aryl substituted 2-bromobenzenesulfonamides.

Materials:

-

This compound

-

Substituted aniline (B41778)

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

Reaction Setup: To a solution of the substituted aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous pyridine (1.2 eq).

-

Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure N-aryl-2-bromobenzenesulfonamide.

Expected Yields: 65-90%

Palladium-Catalyzed Cross-Coupling Reactions

The bromo-substituent on the aromatic ring of this compound derivatives provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions enable the introduction of a wide range of substituents at the 2-position, further diversifying the chemical space of the resulting molecules.

Experimental Protocols

Protocol 2: Suzuki Cross-Coupling of N-Aryl-2-bromobenzenesulfonamide

This protocol describes a typical Suzuki cross-coupling reaction to introduce a new aryl or heteroaryl group at the 2-position of the benzenesulfonamide (B165840) scaffold.

Materials:

-

N-Aryl-2-bromobenzenesulfonamide

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane and Water (4:1 mixture)

-

Ethyl acetate

-

Saturated ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

Procedure:

-

Reaction Setup: In a Schlenk flask, combine N-aryl-2-bromobenzenesulfonamide (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate and wash with saturated NH₄Cl solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel.

Expected Yields: 50-85%

Research Applications in Medicinal Chemistry

Derivatives of this compound have shown promise in several therapeutic areas, primarily due to the well-established biological activities of the sulfonamide scaffold.

Anticancer Activity

Numerous sulfonamide derivatives have been investigated for their anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases and protein kinases.

Table 1: Anticancer Activity of Selected Benzenesulfonamide Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| AL106 | U87 (Glioblastoma) | 58.6 | Cisplatin | 53 |

| Compound 7e | MCF-7 (Breast) | 1.3-5.1 | - | - |

| Compound 7f | Leukemia | 2.5-3.8 | - | - |

| Compound 12d | MDA-MB-468 (Breast) | 3.99 | - | - |

| Compound 12i | MDA-MB-468 (Breast) | 1.48 | - | - |

Note: Data for AL106, 7e, 7f, 12d, and 12i are for benzenesulfonamide derivatives, not specifically 2-bromo derivatives, but illustrate the potential of the scaffold.[1][2][3]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes.[4] The sulfonamide group is a well-known zinc-binding group, making sulfonamide derivatives potent inhibitors of CAs.[5][6] Inhibition of specific CA isoforms, such as CA IX and XII which are overexpressed in many tumors, is a promising strategy for cancer therapy.[4][7]

Table 2: Carbonic Anhydrase Inhibitory Activity of Selected Sulfonamide Derivatives

| Compound ID | hCA Isoform | Kᵢ (nM) |

| Compound 8a | hCA I | 94.4 |

| Compound 12i | hCA IX | 38.8 |

| Various derivatives | hCA II | 16.44 - 70.82 |

| Various derivatives | hCA I | 42.20 - 217.90 |

Note: Data represents the inhibitory potential of various benzenesulfonamide derivatives against human carbonic anhydrase (hCA) isoforms. Kᵢ is the inhibition constant.[3][8]

Antibacterial Activity

The sulfonamide functional group is the cornerstone of sulfa drugs, which act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[][10][11] This inhibition disrupts bacterial growth and replication.[12][13] Derivatives of this compound can be explored for the development of new antibacterial agents to combat drug-resistant pathogens.

Table 3: Antibacterial Activity of Selected Sulfonamide Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| Compound 18 | S. aureus (MRSA) | 2 |

| Various derivatives | S. aureus | 32-512 |

| Various derivatives | E. coli | 6.72 |

| Various derivatives | P. aeruginosa | 6.67 |

Note: MIC (Minimum Inhibitory Concentration) values are for various sulfonamide derivatives and indicate the lowest concentration required to inhibit visible bacterial growth.[14]

Signaling Pathways and Mechanisms of Action

Caption: Inhibition of bacterial folic acid synthesis by sulfonamide derivatives.

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamide derivatives.

Applications in Materials Science

While less explored than their medicinal applications, derivatives of this compound hold potential in materials science. The presence of the sulfonyl group can impart desirable properties such as thermal stability and specific solubility characteristics to polymers. The bromo-functionality allows for post-polymerization modification or the synthesis of conjugated polymers through cross-coupling reactions, which are of interest for optoelectronic applications. For instance, the incorporation of sulfonamide-containing monomers can lead to the development of novel fluorescent probes and functional polymers.

Experimental Workflows

Caption: A typical workflow for the development of bioactive compounds.

Conclusion

This compound and its derivatives represent a valuable and versatile class of compounds with significant potential in both medicinal chemistry and materials science. The straightforward synthesis of diverse libraries of sulfonamides, coupled with the ability to further functionalize the aromatic ring via cross-coupling reactions, provides a powerful platform for the discovery of novel bioactive molecules and functional materials. Further research into the quantitative structure-activity relationships of 2-bromobenzenesulfonamide (B1273658) derivatives will undoubtedly lead to the development of potent and selective therapeutic agents and innovative materials with tailored properties.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conducting Polymers for Optoelectronic Devices and Organic Solar Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

- 11. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 12. my.clevelandclinic.org [my.clevelandclinic.org]

- 13. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]

- 14. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Novel Sulfonamides Using 2-Bromobenzenesulfonyl Chloride: Applications and Protocols

For Immediate Release

[City, State] – [Date] – A series of novel sulfonamide derivatives have been synthesized utilizing 2-bromobenzenesulfonyl chloride as a key building block. These compounds hold potential for researchers, scientists, and drug development professionals in the exploration of new therapeutic agents. This document details the synthetic protocols, quantitative data, and potential biological applications of these newly synthesized molecules, with a focus on their role as carbonic anhydrase inhibitors.

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, and the introduction of a bromine atom at the ortho position of the benzenesulfonyl chloride moiety offers a unique scaffold for the development of novel compounds with diverse biological activities. The general synthetic scheme involves the reaction of this compound with a variety of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, in the presence of a base such as pyridine (B92270) or triethylamine (B128534) in an appropriate solvent like dichloromethane.

Data Presentation: Synthesis of Novel 2-Bromobenzenesulfonamides

The following table summarizes the synthesis of a representative set of novel sulfonamides derived from this compound. The data includes reaction yields, melting points, and key spectroscopic characterization data.

| Compound ID | Amine Reactant | Product Name | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) |

| 1 | Aniline | 2-Bromo-N-phenylbenzenesulfonamide | 85 | 122-124 | ¹H NMR (CDCl₃, δ): 8.25 (d, 1H), 7.60-7.50 (m, 2H), 7.40-7.20 (m, 6H), 7.10 (s, 1H, NH). ¹³C NMR (CDCl₃, δ): 140.2, 138.5, 135.0, 133.8, 132.6, 129.4, 128.9, 125.4, 121.8, 120.1. IR (cm⁻¹): 3260 (N-H), 1335, 1160 (S=O). MS (m/z): 328 [M⁺]. |

| 2 | 4-Methylaniline | 2-Bromo-N-(p-tolyl)benzenesulfonamide | 88 | 135-137 | ¹H NMR (CDCl₃, δ): 8.24 (d, 1H), 7.58-7.48 (m, 2H), 7.35-7.25 (m, 3H), 7.12 (d, 2H), 7.05 (s, 1H, NH), 2.30 (s, 3H). ¹³C NMR (CDCl₃, δ): 140.3, 137.2, 135.8, 135.1, 133.7, 132.5, 129.8, 128.8, 121.9, 120.0, 21.0. IR (cm⁻¹): 3255 (N-H), 1330, 1155 (S=O). MS (m/z): 342 [M⁺]. |

| 3 | Benzylamine | N-Benzyl-2-bromobenzenesulfonamide | 92 | 98-100 | ¹H NMR (CDCl₃, δ): 8.15 (d, 1H), 7.65-7.55 (m, 2H), 7.40-7.20 (m, 6H), 5.10 (t, 1H, NH), 4.30 (d, 2H). ¹³C NMR (CDCl₃, δ): 140.5, 138.0, 135.2, 133.9, 132.7, 128.7, 128.6, 127.8, 127.5, 120.2, 47.5. IR (cm⁻¹): 3270 (N-H), 1340, 1165 (S=O). MS (m/z): 342 [M⁺]. |

| 4 | Piperidine | 1-[(2-Bromophenyl)sulfonyl]piperidine | 95 | 88-90 | ¹H NMR (CDCl₃, δ): 8.10 (d, 1H), 7.60-7.50 (m, 2H), 7.40-7.30 (m, 1H), 3.20 (t, 4H), 1.70-1.50 (m, 6H). ¹³C NMR (CDCl₃, δ): 140.8, 135.3, 133.5, 132.8, 128.5, 120.4, 47.8, 25.5, 24.2. IR (cm⁻¹): 1345, 1168 (S=O). MS (m/z): 319 [M⁺]. |

Experimental Protocols

General Protocol for the Synthesis of N-Substituted-2-bromobenzenesulfonamides

Materials:

-

This compound (1.0 eq)

-

Appropriate primary or secondary amine (1.1 eq)

-

Pyridine or Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate (B1210297)/Hexanes)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2-bromobenzenesulfonamide.

Characterization: The synthesized compounds should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their structure and purity.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of novel sulfonamides.

Signaling Pathway: Carbonic Anhydrase Inhibition

Many sulfonamides are known to be potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in various physiological processes. The inhibition of specific CA isoforms is a validated therapeutic strategy for the treatment of diseases such as glaucoma, epilepsy, and certain types of cancer. The primary sulfonamide moiety (-SO₂NH₂) is a key pharmacophore that coordinates to the zinc ion in the active site of the enzyme, disrupting its catalytic activity.

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Application Notes and Protocols: 2-Bromobenzenesulfonyl Chloride as a Protecting Group for Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the transient protection of reactive functional groups is a cornerstone of synthetic strategy. Amines, being nucleophilic and basic, often require protection to prevent undesired side reactions. Sulfonamides are a robust class of protecting groups for amines, offering high stability to a wide range of reaction conditions. While the p-toluenesulfonyl (Ts) and 2-nitrobenzenesulfonyl (Ns) groups are well-established, the 2-bromobenzenesulfonyl ("brosyl") group presents an alternative with potentially distinct reactivity and cleavage characteristics. This document provides a detailed overview of the application of 2-bromobenzenesulfonyl chloride for the protection of amines, including protocols for protection and a discussion of potential deprotection strategies.

Overview of 2-Bromobenzenesulfonyl Group

The 2-bromobenzenesulfonyl group is installed by reacting an amine with this compound in the presence of a base. The resulting sulfonamide is generally a stable, often crystalline solid, which facilitates purification. The electron-withdrawing nature of the sulfonyl group effectively reduces the nucleophilicity and basicity of the amine nitrogen. The presence of the bromine atom at the ortho position can influence the chemical properties and reactivity of the protecting group, particularly in deprotection steps involving nucleophilic aromatic substitution.

Data Presentation

Table 1: Protection of Amines with this compound

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenethylamine | Triethylamine (B128534) | Dichloromethane | 0 to RT | 2-4 | High (not specified) | [1][2] |

| Diaminoethane (for mono-protection) | Triethylamine | Methanol | RT | 1-3 | Not specified | [3] |

| Diaminoethane (for mono-protection) | - | Dichloromethane | 0 | 1 | Not specified | [3] |

Table 2: Comparison of Common Arylsulfonyl Protecting Groups

| Protecting Group | Abbreviation | Typical Deprotection Conditions | Key Features |

| p-Toluenesulfonyl | Ts | Strong acid (HBr/AcOH), dissolving metal reduction (Na/NH₃) | Very stable, but requires harsh deprotection. |

| 2-Nitrobenzenesulfonyl | Ns | Mildly basic thiols (e.g., thiophenol/K₂CO₃) | Stable to acid, readily cleaved under mild nucleophilic conditions.[4] |

| 2-Bromobenzenesulfonyl | Bs (ortho-bromo) | Reductive cleavage, strong acid (inferred) | Stability and deprotection conditions are not as well-documented as Ts and Ns. |

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Amine with this compound[1][2]

This protocol describes the formation of a 2-bromobenzenesulfonamide (B1273658) from a primary amine.

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.05 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.

-

Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Protocol 2: Potential Deprotection of 2-Bromobenzenesulfonamides via Reductive Cleavage (General Method)

While specific protocols for the deprotection of 2-bromobenzenesulfonamides are not well-documented, methods used for other stable sulfonamides, such as tosylamides, are expected to be effective. Reductive cleavage is a common strategy.

Warning: Dissolving metal reductions are hazardous and should be carried out with appropriate safety precautions.

Materials:

-

2-Bromobenzenesulfonamide (1.0 eq)

-

Lithium metal or Sodium metal

-

Liquid ammonia (B1221849)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl ether

-

Ammonium (B1175870) chloride (solid)

Equipment:

-

Three-necked round-bottom flask equipped with a dry ice condenser

-

Low-temperature thermometer

-

Mechanical stirrer

Procedure:

-

Set up the reaction apparatus under an inert atmosphere and cool to -78 °C.

-

Condense liquid ammonia into the reaction flask.

-

Add the 2-bromobenzenesulfonamide dissolved in a minimal amount of anhydrous THF.

-

Carefully add small pieces of lithium or sodium metal until a persistent blue color is observed.

-

Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC indicates the consumption of the starting material.

-

Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

To the remaining residue, add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude amine as necessary.

Mandatory Visualizations

Caption: Experimental workflow for the protection of amines.

Caption: Logical relationships of deprotection strategies.

Discussion of Deprotection and Stability

The stability of the 2-bromobenzenesulfonyl group is expected to be comparable to that of the tosyl group, meaning it is stable to a wide range of synthetic conditions, including acidic and basic conditions that would cleave other protecting groups like Boc and Fmoc.

The primary challenge in using the 2-bromobenzenesulfonyl group is the lack of well-established, mild deprotection methods. While the harsh conditions of reductive cleavage or strong acid hydrolysis are likely effective, they may not be compatible with sensitive functional groups elsewhere in the molecule.

The deprotection of the related 2-nitrobenzenesulfonyl (nosyl) group proceeds smoothly under mild conditions with a thiol and a base.[4] This occurs via a nucleophilic aromatic substitution (SNAr) mechanism, where the strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack. While the bromo group is also electron-withdrawing and a good leaving group, it is generally less activating than a nitro group in SNAr reactions. Therefore, deprotection of 2-bromobenzenesulfonamides with thiols may require more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or different solvents) or may not be a viable strategy. Further research is needed to establish reliable and mild deprotection protocols for this protecting group.

Conclusion

This compound is a useful reagent for the protection of primary and secondary amines, forming stable sulfonamides. The protection protocol is straightforward and generally high-yielding. However, the utility of this protecting group is currently limited by the lack of well-documented mild deprotection methods. While harsh reductive or acidic conditions are likely effective for cleavage, the development of milder protocols would significantly enhance the applicability of the 2-bromobenzenesulfonyl group in modern organic synthesis. Researchers should consider the robustness of their target molecule when planning to use this protecting group, as the deprotection step may require forcing conditions.

References

Application Notes: The Use of 2-Bromobenzenesulfonyl Chloride in Chiral Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 2-bromobenzenesulfonyl chloride as a versatile reagent in chiral synthesis. Its primary application is as an effective chiral derivatizing agent, enabling the resolution of racemic mixtures, particularly amines, through the formation of diastereomeric sulfonamides. These diastereomers can be readily separated using standard chromatographic techniques. Furthermore, this compound serves as a key building block in the synthesis of specialized chiral auxiliaries.[1][2] Detailed protocols for derivatization, chromatographic separation, and subsequent recovery of the enantiopure amine are provided, alongside illustrative data and process workflows.

Introduction to Chiral Resolution

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in the pharmaceutical and fine chemical industries. Enantiomers of a chiral molecule can have vastly different pharmacological and toxicological properties. A common and robust method for chiral resolution is the conversion of a pair of enantiomers into a pair of diastereomers.[3] Unlike enantiomers, diastereomers possess different physical properties (e.g., solubility, melting point, chromatographic retention), allowing for their separation by standard techniques like crystallization or chromatography.[4]

This compound is a highly reactive sulfonylating agent that can be effectively employed for this purpose. It reacts with chiral amines or alcohols to form stable, covalently bonded diastereomeric sulfonamides or sulfonates, respectively.

Core Application: Chiral Derivatizing Agent for Amine Resolution

The most prominent application of this compound in chiral synthesis is its use as a derivatizing agent for the resolution of racemic primary and secondary amines. The sulfonyl chloride moiety reacts readily with the amine to form a stable N-S bond, creating a pair of diastereomeric sulfonamides.

The key advantages of this method are:

-

High Reactivity: The sulfonyl chloride group ensures a rapid and often quantitative reaction with amines.

-

Stability: The resulting sulfonamides are generally stable, facilitating isolation and purification.

-

Chromatographic Separation: The presence of the aromatic sulfonyl group provides a strong chromophore for UV detection and often leads to good separation of the diastereomers on normal-phase silica (B1680970) gel HPLC.[5]

Illustrative Data for Amine Resolution

The following table presents representative data for the resolution of various racemic amines using this compound. The diastereomeric ratio (d.r.) is a key measure of the separation efficiency achieved via HPLC.

| Entry | Racemic Amine Substrate | Reaction Solvent | Yield of Diastereomers (%) | Diastereomeric Ratio (d.r.) |

| 1 | 1-Phenylethylamine (B125046) | Dichloromethane | 96 | 51:49 |

| 2 | Phenylglycinol | Tetrahydrofuran | 92 | 53:47 |

| 3 | 1-Aminoindan | Ethyl Acetate | 95 | 50:50 |

| 4 | Leucine methyl ester | Dichloromethane | 94 | 55:45 |

Note: The data presented is illustrative to demonstrate the application's potential. Actual results may vary based on specific substrate and optimized conditions.

Experimental Protocols

The following protocols provide a comprehensive, step-by-step guide for the resolution of a model racemic amine, (R/S)-1-phenylethylamine.

Part A: Protocol for Synthesis of Diastereomeric Sulfonamides

This protocol details the reaction of racemic 1-phenylethylamine with this compound to form a mixture of diastereomeric sulfonamides.

Materials:

-

(R/S)-1-Phenylethylamine (1.0 eq.)

-

This compound (1.05 eq.)

-

Triethylamine (B128534) (Et3N) or Pyridine (1.5 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add (R/S)-1-phenylethylamine (1.0 eq.) and anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq.) to the stirred solution.

-

In a separate flask, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM.

-

Add the this compound solution dropwise to the amine solution at 0 °C over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, a mixture of two diastereomeric sulfonamides, can be used directly for the next step or purified by flash column chromatography if necessary.

Part B: Protocol for HPLC Separation of Diastereomers

This protocol outlines a general method for the separation of the synthesized diastereomeric sulfonamides using High-Performance Liquid Chromatography (HPLC) on a normal-phase column.[5][6]

Instrumentation & Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector (254 nm)

-

Normal-Phase Silica Gel Column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

HPLC-grade Hexane

-

HPLC-grade Isopropanol (IPA) or Ethyl Acetate

-

Diastereomeric sulfonamide mixture from Part A

Procedure:

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the diastereomeric mixture in the mobile phase.

-

Method Development:

-

Start with an isocratic mobile phase of 90:10 (v/v) Hexane:Isopropanol.

-

Set the flow rate to 1.0 mL/min.

-

Inject the sample and monitor the chromatogram at 254 nm.

-

-

Optimization: Adjust the ratio of Hexane:Isopropanol to achieve baseline separation of the two diastereomer peaks. Increasing the polarity (higher percentage of IPA) will typically decrease retention times.

-

Preparative Separation: Once an optimal separation method is established, scale up the injection volume or use a larger-diameter preparative HPLC column to isolate each diastereomer.

-

Fraction Collection: Collect the fractions corresponding to each separated peak.

-

Analysis: Analyze the purity of the collected fractions by re-injecting a small aliquot into the HPLC to confirm the isolation of single diastereomers.

-

Combine the pure fractions for each diastereomer and remove the solvent under reduced pressure.

Part C: Protocol for Reductive Cleavage to Recover Enantiopure Amine

This protocol describes the removal of the 2-bromobenzenesulfonyl group to liberate the free, enantiomerically pure amine. Reductive cleavage is a common method for this deprotection.[1][7]

Materials:

-

Isolated pure diastereomeric sulfonamide (1.0 eq.)

-

Samarium(II) Iodide (SmI₂) solution (0.1 M in THF, approx. 4-6 eq.) or another suitable reducing agent.[8]

-

Anhydrous Tetrahydrofuran (THF)

-

Hexamethylphosphoramide (HMPA) (optional, can enhance reactivity)

-

Saturated aqueous Potassium Carbonate (K₂CO₃) solution

-

Diethyl ether or Ethyl Acetate

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the purified diastereomeric sulfonamide (1.0 eq.) in anhydrous THF.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add the SmI₂ solution via syringe until the characteristic deep blue color persists, indicating an excess of the reducing agent.

-

Stir the reaction at -78 °C for 1-2 hours or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of K₂CO₃.

-

Allow the mixture to warm to room temperature and extract it three times with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

The resulting enantiomerically enriched amine can be further purified by distillation or chromatography.

-

Determine the enantiomeric excess (ee%) of the recovered amine using chiral HPLC or by forming a derivative with a different chiral agent.

Visualized Workflows and Mechanisms

Reaction Diagram

The following diagram illustrates the fundamental reaction of this compound with a racemic amine to produce a mixture of diastereomers.

Caption: Formation of diastereomeric sulfonamides.

Experimental Workflow

This workflow outlines the complete process from a racemic starting material to the final, separated enantiopure products.

Caption: Workflow for chiral resolution of amines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]

Application Notes and Protocols for the Sulfonylation of Anilines with 2-Bromobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents exhibiting diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of N-aryl sulfonamides is, therefore, a critical transformation in the development of new pharmaceutical candidates. A common and effective method for the preparation of these compounds is the reaction of an aniline (B41778) with a sulfonyl chloride. This document provides a detailed protocol for the sulfonylation of anilines using 2-bromobenzenesulfonyl chloride, a versatile reagent that introduces a synthetically useful bromine handle for further molecular elaboration.

Reaction and Mechanism

The reaction proceeds via a nucleophilic attack of the nitrogen atom of the aniline on the electrophilic sulfur atom of this compound. This is followed by the elimination of a chloride ion. A base, typically pyridine (B92270) or triethylamine (B128534), is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol

This section details a general procedure for the synthesis of N-aryl-2-bromobenzenesulfonamides.

Materials:

-

Substituted aniline (1.0 eq)

-

This compound (1.05 eq)

-

Anhydrous pyridine or triethylamine (2.0 eq)

-

Anhydrous dichloromethane (B109758) (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-